5'-ODMT-2'-OMe Adenosine

Description

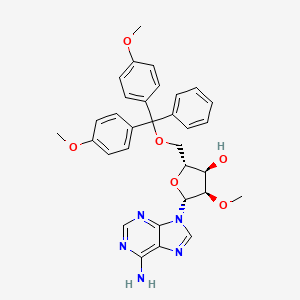

5'-ODMT-2'-OMe Adenosine is a chemically modified nucleoside derivative critical in oligonucleotide synthesis. The compound features a 5'-O-dimethoxytrityl (ODMT) protecting group and a 2'-O-methyl (2'-OMe) modification on the ribose sugar (Fig. 1). These modifications serve distinct purposes:

- 5'-ODMT: Protects the 5'-hydroxyl group during solid-phase oligonucleotide synthesis, enabling controlled chain elongation and purification via trityl retention monitoring .

- 2'-OMe: Enhances nuclease resistance and thermal stability of RNA oligonucleotides, making them suitable for therapeutic applications like antisense oligonucleotides (ASOs) and siRNA .

This compound is commercially synthesized as part of 18mer RNA strands (e.g., 5'-ODMT-2'-OMeCCUCUUACCUCAGUUACA) and is supplied on solid support for automated synthesis workflows .

Properties

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O6/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(38)28(41-3)31(43-25)37-19-36-26-29(33)34-18-35-30(26)37/h4-16,18-19,25,27-28,31,38H,17H2,1-3H3,(H2,33,34,35)/t25-,27-,28-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRYFFDAEWYIBQ-QWOIFIOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601174260 | |

| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103285-23-0 | |

| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103285-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-ODMT-2’-OMe Adenosine typically involves the protection of the 5’ hydroxyl group of adenosine with a dimethoxytrityl (DMT) group. This is followed by the methylation of the 2’ hydroxyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the protection and methylation steps .

Industrial Production Methods: Industrial production of 5’-ODMT-2’-OMe Adenosine involves large-scale synthesis using automated synthesizers such as ABI, MerMade, and ÄKTA® synthesizers. These methods ensure high purity and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 5’-ODMT-2’-OMe Adenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the nucleoside.

Substitution: Substitution reactions can replace specific groups on the molecule with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products: The major products formed from these reactions include various protected and unprotected nucleoside derivatives, which are used in further synthetic applications.

Scientific Research Applications

Chemical Synthesis

Building Block for Oligonucleotides

5'-ODMT-2'-OMe Adenosine serves as a crucial building block in the synthesis of oligonucleotides. Its modified structure enhances the stability and resistance of oligonucleotides to nuclease degradation, making it ideal for therapeutic applications. The synthesis typically involves protecting the 5' hydroxyl group with a DMT group followed by methylation of the 2' hydroxyl group using solvents like dimethylformamide (DMF) and various catalysts.

Biological Research

Nucleic Acid Interactions

In biological studies, this compound is employed to investigate nucleic acid interactions. The methylation at the 2' position allows researchers to explore the effects of such modifications on RNA stability and function. For instance, studies have shown that internal methylation of adenosine residues can significantly affect RNA translation and replication processes in viral systems .

Medical Applications

Gene Silencing and Therapeutics

5'-ODMT-2'-OMe Adenosine is extensively used in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs). These molecules are pivotal in gene silencing applications, where they inhibit gene expression by targeting specific mRNA sequences. The incorporation of this modified nucleoside enhances the therapeutic efficacy of these oligonucleotides by improving their resistance to enzymatic degradation .

Industrial Uses

Diagnostic Tools and Therapeutic Agents

In industrial settings, 5'-ODMT-2'-OMe Adenosine is applied in producing nucleic acid-based diagnostic tools and therapeutic agents. Its unique properties make it suitable for developing assays that require stable nucleic acid components. Companies utilize automated synthesizers like ABI and MerMade for large-scale production, ensuring high purity and yield for commercial applications .

Case Studies

-

Flavivirus NS5 Protein Study

Research has demonstrated that flavivirus NS5 proteins can specifically methylate adenosine residues in RNA. The presence of 2'-O-methyladenosine was shown to reduce viral RNA translation efficiency, indicating that modifications like those provided by 5'-ODMT-2'-OMe Adenosine can influence viral replication dynamics . -

Therapeutic Development

In a clinical setting, oligonucleotides containing 5'-ODMT-2'-OMe Adenosine have been developed for potential use in treating genetic disorders through targeted gene silencing. The enhanced stability provided by this modification allows for prolonged activity in biological systems .

Mechanism of Action

The mechanism of action of 5’-ODMT-2’-OMe Adenosine involves its incorporation into oligonucleotides, where it serves as a modified nucleoside. The presence of the DMT protecting group and the methyl group at the 2’ position enhances the stability and resistance of the oligonucleotides to nuclease degradation. This makes the compound highly valuable in the synthesis of stable and effective nucleic acid-based therapeutics .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 5'-ODMT-2'-OMe Adenosine and Analogues

*Inferred from 3'-ODMT-2'-OMe Adenosine due to structural similarity. †Estimated based on 3'-ODMT-2'-OMe Adenosine data .

Key Differences :

Modification Position: 5'-ODMT-2'-OMe Adenosine protects the 5'-end, whereas 3'-ODMT-2'-OMe Adenosine protects the 3'-end, enabling divergent synthesis strategies . 2'-Deoxyadenosine lacks ribose 2'-OH, making it a DNA building block, while 2'-OMe enhances RNA stability .

Functional Roles: 5'-ODMT-2'-OMe Adenosine is used in therapeutic oligonucleotides due to its resistance to degradation and improved cellular uptake .

Synthesis and Handling: ODMT-protected adenosines require acidic conditions for deprotection (e.g., 1N H2SO4 in ), whereas 2'-deoxyadenosine lacks such requirements . ATP and its analogues (e.g., 8-oxo-dATP) involve phosphorylation steps, distinct from trityl-based protection .

Therapeutic Oligonucleotides :

Biological Activity

5'-ODMT-2'-OMe adenosine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

5'-ODMT-2'-OMe adenosine is characterized by the presence of a 5'-O-dimethyltrityl (ODMT) protecting group and a 2'-O-methyl modification. The synthesis typically involves several steps, including the protection of the hydroxyl groups and subsequent methylation.

Synthesis Overview:

- Protection of Hydroxyl Groups : The 3' and 5' hydroxyl groups of adenosine are protected using dimethyltrityl (DMT) groups.

- Methylation : The 2'-hydroxyl group is methylated using methyl iodide in the presence of a base.

- Deprotection : The DMT group is removed under acidic conditions to yield the final product.

The biological activity of 5'-ODMT-2'-OMe adenosine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in nucleic acid metabolism. Notably, it serves as a substrate for methyltransferases, which catalyze the transfer of methyl groups to nucleic acids.

Key Mechanisms:

- Methylation of RNA : Studies have shown that 5'-ODMT-2'-OMe adenosine can be incorporated into RNA, where it influences RNA stability and translation efficiency. For instance, flavivirus NS5 proteins have been demonstrated to perform internal 2'-O methylation on adenosine residues, affecting viral RNA translation and synthesis .

- Inhibition of Enzymatic Activity : The presence of the 2'-O-methyl group can hinder the action of ribonucleases, thus protecting RNA from degradation .

Research Findings

Recent studies highlight various aspects of the biological activity of 5'-ODMT-2'-OMe adenosine:

- Antiviral Properties : Research indicates that modified nucleosides like 5'-ODMT-2'-OMe adenosine exhibit antiviral activities by inhibiting viral replication mechanisms .

- Impact on Gene Expression : Modified nucleosides can alter gene expression profiles by affecting RNA processing and stability .

- Therapeutic Applications : There is ongoing research into using such modifications for therapeutic purposes in diseases such as cancer and viral infections .

Study on Flavivirus Methylation

A significant study demonstrated that flavivirus NS5 proteins specifically methylate internal adenosines in viral RNA. This methylation was shown to reduce RNA translation efficiency, indicating a potential target for antiviral drug development .

Application in Oligonucleotide Synthesis

Another study explored the incorporation of 5'-ODMT-2'-OMe adenosine into G-rich oligonucleotides. The modified nucleoside improved the stability and efficacy of these oligonucleotides in therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5'-ODMT-2'-OMe Adenosine, and how can purity be validated?

The synthesis typically involves selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and 2'-OH methylation. Key steps include:

- Phosphoramidite chemistry : Coupling reactions using protected nucleoside phosphoramidites under anhydrous conditions .

- Deprotection : Acidic cleavage of the DMT group (e.g., 3% trichloroacetic acid in dichloromethane) .

Validation :

Q. How does the stability of 5'-ODMT-2'-OMe Adenosine vary under different storage conditions?

The compound is stable at room temperature in anhydrous, dark environments but degrades under prolonged exposure to:

- Humidity : Hydrolysis of the 2'-OMe group.

- Acidic/basic conditions : Premature DMT cleavage or sugar ring modification.

Recommendations : - Store lyophilized powder at -20°C with desiccants.

- Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of 5'-ODMT-2'-OMe Adenosine on oligonucleotide duplex stability?

Experimental Design :

- Independent variables : Oligonucleotide length, position of modification, and complementary strand sequence.

- Dependent variables : Melting temperature () measured via UV-Vis spectroscopy or circular dichroism.

Methodology :

Q. What strategies resolve contradictions in HPLC purity data for 5'-ODMT-2'-OMe Adenosine batches?

Common Issues :

- Co-elution of impurities (e.g., DMT-off products).

- Column variability (C18 vs. phenyl-hexyl).

Solutions :

Q. How can computational modeling predict the steric effects of the 5'-ODMT group on enzymatic incorporation rates?

Workflow :

Molecular Dynamics (MD) Simulations : Model the interaction between the modified nucleoside and DNA polymerases (e.g., T7 or Taq).

Docking Studies : Assess steric clashes using software like AutoDock or Schrödinger.

Kinetic Assays : Validate predictions with primer extension assays under varying Mg concentrations.

Key Parameters :

Q. What methodologies quantify the efficiency of 5'-ODMT-2'-OMe Adenosine in suppressing immune activation in mRNA therapeutics?

In vitro Assays :

- HEK293 TLR7/8 Reporter Cells : Measure IFN-β secretion via ELISA.

- RNase H Digestion : Compare cleavage rates of modified vs. unmodified oligonucleotides.

In vivo Models : - Administer modified mRNA in murine models and profile cytokine levels (e.g., IL-6, TNF-α) via multiplex assays .

Data Management & Reproducibility

Q. How should researchers document metadata for 5'-ODMT-2'-OMe Adenosine synthesis to ensure reproducibility?

Essential Metadata :

- Reaction stoichiometry (molar ratios of DMT-Cl, methylating agents).

- Temperature/pH profiles during deprotection.

- Batch-specific HPLC chromatograms and NMR spectra.

Tools : - Electronic lab notebooks (ELNs) with structured templates.

- Public repositories (e.g., Zenodo) for raw data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.